molecular formula C9H9N B2862073 2-Ethynyl-3,5-dimethylpyridine CAS No. 1824106-36-6

2-Ethynyl-3,5-dimethylpyridine

Cat. No.: B2862073
CAS No.: 1824106-36-6
M. Wt: 131.178
InChI Key: VRKQKZIFNKUYPC-UHFFFAOYSA-N
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Description

2-Ethynyl-3,5-dimethylpyridine (CAS 1824106-36-6) is a pyridine derivative with a molecular formula of C₉H₉N and a molecular weight of 131.17 g/mol . Its structure features a pyridine ring substituted with an ethynyl group (-C≡CH) at the 2-position and methyl groups (-CH₃) at the 3- and 5-positions.

Properties

IUPAC Name

2-ethynyl-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-9-8(3)5-7(2)6-10-9/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKQKZIFNKUYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3,5-dimethylpyridine can be achieved through several methods, including:

  • Sonogashira Coupling Reaction: : This method involves the coupling of 2-bromo-3,5-dimethylpyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The reaction conditions include heating the mixture to around 60-80°C for several hours.

  • Dehydrohalogenation: : Another method involves the dehydrohalogenation of 2-chloro-3,5-dimethylpyridine with a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is conducted at elevated temperatures, typically around 100-120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

  • Oxidation: : The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions, where the ethynyl and dimethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

    Reduction: Palladium on carbon (Pd/C) catalyst, hydrogen gas at room temperature or slightly elevated temperatures.

    Substitution: Electrophiles like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 2-ethyl-3,5-dimethylpyridine.

    Substitution: Formation of various substituted pyridines depending on the electrophile used.

Scientific Research Applications

2-Ethynyl-3,5-dimethylpyridine has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

  • Medicine: : Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.

  • Industry: : Utilized in the production of specialty chemicals, agrochemicals, and materials science. It is also used as an intermediate in the synthesis of corrosion inhibitors and other functional materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Reactivity Insights

Steric and Electronic Effects
  • Steric Hindrance : Methyl groups at 3- and 5-positions hinder access to the 2-position, as seen in reduced yields for 4-chloro-3,5-dimethylpyridine in C-N coupling reactions (Table 3, ) .
  • Electronic Effects: Ethynyl groups are electron-withdrawing, lowering the electron density of the pyridine ring compared to methyl- or amino-substituted derivatives .

Biological Activity

2-Ethynyl-3,5-dimethylpyridine (EDMP) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethynyl group and two methyl groups on the pyridine ring, which contribute to its unique reactivity and biological properties. This article delves into the biological activity of EDMP, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9N\text{C}_9\text{H}_{9}\text{N}

This structure includes:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Ethynyl Group : A triple-bonded carbon group that enhances reactivity.
  • Dimethyl Substituents : Two methyl groups that influence the electronic properties of the molecule.

Mechanisms of Biological Activity

The biological activity of EDMP can be attributed to several mechanisms:

  • Enzyme Interaction : EDMP may interact with various enzymes through covalent bonding at active sites, modulating their activity and leading to potential therapeutic effects.
  • Receptor Binding : The compound can also bind to specific receptors, influencing cellular signaling pathways.
  • Nucleic Acid Interaction : There is potential for EDMP to interact with nucleic acids, which may affect gene expression or DNA replication processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies comparing various pyridine derivatives, EDMP was found to inhibit the growth of several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

EDMP has been investigated for its anticancer potential. It acts as a lead compound in the development of new pharmaceuticals targeting cancer cells. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the effectiveness of EDMP against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Anticancer Research :
    • In vitro studies on breast cancer cell lines revealed that EDMP treatment resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with EDMP at concentrations ranging from 10 to 100 µM .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
2-Ethyl-3,5-dimethylpyridineEthyl group instead of ethynylLower reactivity
3,5-DimethylpyridineLacks ethynyl groupLess effective against microbes
2-EthynylpyridineLacks dimethyl groupsDifferent pharmacological profile

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